molecular formula C11H13NO2 B15278125 4-(4-Ethoxyphenyl)azetidin-2-one

4-(4-Ethoxyphenyl)azetidin-2-one

Cat. No.: B15278125
M. Wt: 191.23 g/mol
InChI Key: MUSCHAYOMNGTNQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. β-lactams are well-known for their biological activities, particularly as antibiotics, and have been extensively studied for their synthetic and medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethoxyphenyl)azetidin-2-one can be synthesized through the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This involves the reaction of ketenes with imines. For instance, the condensation of 4-ethoxyaniline with an aldehyde in the presence of an acid activator such as diethyl chlorophosphate can yield the desired azetidinone . The reaction is typically carried out in dry solvents like dichloromethane, and the intermediate imines do not require isolation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)azetidin-2-one and its derivatives involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

4-(4-Ethoxyphenyl)azetidin-2-one can be compared with other β-lactam compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other β-lactams.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(4-ethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13)

InChI Key

MUSCHAYOMNGTNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N2

Origin of Product

United States

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